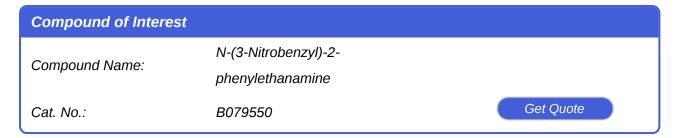


# Technical Guide: Spectral and Synthetic Profile of N-(3-Nitrobenzyl)-2-phenylethanamine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical document provides a comprehensive overview of the spectral characteristics and a plausible synthetic protocol for **N-(3-Nitrobenzyl)-2-phenylethanamine**. The information is intended to guide researchers in the synthesis, purification, and analytical identification of this compound. While direct experimental spectral data is not widely available in public databases, this guide presents expected spectral values based on the analysis of its constituent functional groups and structurally similar compounds. The document includes detailed methodologies for synthesis and spectral analysis, tabulated data for clarity, and workflow diagrams for key processes.

## **Compound Identification**

**N-(3-Nitrobenzyl)-2-phenylethanamine** is a secondary amine containing a phenethyl group and a 3-nitrobenzyl group. Its structural and chemical properties are foundational to understanding its spectral behavior.



Property	Value	Reference
IUPAC Name	N-[(3-nitrophenyl)methyl]-2- phenylethanamine	[1]
Molecular Formula	C15H16N2O2	[1]
Molecular Weight	256.30 g/mol	[1]
CAS Number	104720-70-9	[1]
Canonical SMILES	C1=CC=C(C=C1)CCNCC2=C C(=CC=C2)INVALID-LINK [O-]	[1]
InChI Key	LLMBTUCGGDSIQU- UHFFFAOYSA-N	[1]

## **Experimental Protocols**

The following sections describe detailed experimental methodologies for the synthesis and spectral characterization of **N-(3-Nitrobenzyl)-2-phenylethanamine**.

#### **Synthesis via Reductive Amination**

This protocol describes a common and effective method for the synthesis of secondary amines. The process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction.

#### Materials:

- 3-Nitrobenzaldehyde
- 2-Phenylethanamine
- Sodium borohydride (NaBH<sub>4</sub>) or Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Methanol (MeOH) or Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)



- · Ethyl acetate
- Hexane
- Hydrochloric acid (1M)
- Sodium bicarbonate (saturated solution)

#### Procedure:

- In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1.0 eq) in the chosen solvent (e.g., Methanol).
- Add 2-phenylethanamine (1.05 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Cool the reaction mixture in an ice bath to 0 °C.
- Slowly add the reducing agent, sodium borohydride (1.5 eq), in portions, ensuring the temperature remains below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
- Quench the reaction by slowly adding 1M HCl until the effervescence ceases.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product using column chromatography on silica gel with a hexane/ethyl
  acetate gradient to afford the pure N-(3-Nitrobenzyl)-2-phenylethanamine.



### **Spectral Analysis Protocols**

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- 13C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Acquire the spectrum using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- · Place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over a range of 4000-400 cm<sup>-1</sup>, with a resolution of 4 cm<sup>-1</sup>.

Mass Spectrometry (MS):

- Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system or via direct infusion into an Electrospray Ionization (ESI) source.
- GC-MS: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250 °C and the MS transfer line to 280 °C. Use a temperature program starting at 100 °C, ramping to 280 °C.
- Ionization: Use Electron Ionization (EI) at 70 eV.

### **Spectral Data Presentation**

The following tables summarize the expected spectral data for **N-(3-Nitrobenzyl)-2- phenylethanamine** based on its chemical structure and data from analogous compounds.



Table 1: Expected <sup>1</sup>H NMR Spectral Data (400 MHz,

CDC<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.15	S	1H	Ar-H (H2 of nitrobenzyl)
~8.10	d	1H	Ar-H (H4 or H6 of nitrobenzyl)
~7.65	d	1H	Ar-H (H4 or H6 of nitrobenzyl)
~7.50	t	1H	Ar-H (H5 of nitrobenzyl)
7.35 - 7.20	m	5H	Ar-H (phenethyl group)
~3.90	S	2Н	Benzyl CH2 (N-CH2- Ar)
~2.95	t	2H	Methylene CH <sub>2</sub> (N-CH <sub>2</sub> -CH <sub>2</sub> )
~2.85	t	2H	Methylene CH <sub>2</sub> (Ar-CH <sub>2</sub> -CH <sub>2</sub> )
~1.80	br s	1H	Amine N-H

Table 2: Expected <sup>13</sup>C NMR Spectral Data (100 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Assignment	
~148.5	Ar-C (C-NO <sub>2</sub> )	
~142.0	Ar-C (ipso-C of nitrobenzyl)	
~139.5	Ar-C (ipso-C of phenethyl)	
~135.0	Ar-C (nitrobenzyl)	
~129.5	Ar-C (nitrobenzyl)	
~128.8	Ar-C (phenethyl)	
~128.5	Ar-C (phenethyl)	
~126.5	Ar-C (phenethyl)	
~122.5	Ar-C (nitrobenzyl)	
~122.0	Ar-C (nitrobenzyl)	
~53.5	Benzyl CH2 (N-CH2-Ar)	
~50.5	Methylene CH2 (N-CH2-CH2)	
~36.0	Methylene CH2 (Ar-CH2-CH2)	

Table 3: Expected FTIR Spectral Data (ATR)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment of Vibration
3300 - 3400	Weak-Med	N-H Stretch (secondary amine)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Medium	Aliphatic C-H Stretch (CH <sub>2</sub> )
1525 - 1535	Strong	Asymmetric NO <sub>2</sub> Stretch
1345 - 1355	Strong	Symmetric NO <sub>2</sub> Stretch
1600, 1495, 1450	Med-Weak	Aromatic C=C Bending
~730	Strong	C-H Out-of-plane bend (meta- substituted)



Table 4: Expected Mass Spectrometry (EI-MS) Data

m/z Value	Relative Intensity	Proposed Fragment Ion
256	Low	[M]+ (Molecular Ion)
165	High	[M - C7H7] <sup>+</sup> (Loss of benzyl radical)
151	Medium	[C <sub>8</sub> H <sub>9</sub> N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup> (Nitrobenzyl fragment)
136	High	[C <sub>8</sub> H <sub>8</sub> NO <sub>2</sub> ] <sup>+</sup> (3-Nitrobenzyl cation)
120	Medium	[C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup> (Phenylethylamine fragment)
105	High	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup> (Phenylethyl cation)
91	High	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)

## **Mandatory Visualizations**

The following diagrams illustrate the synthetic workflow and the analytical characterization process for the target compound.

Caption: Synthetic workflow via reductive amination.

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### References

- 1. N-(3-Nitrobenzyl)-2-phenylethanamine | C15H16N2O2 | CID 596729 PubChem [pubchem.ncbi.nlm.nih.gov]
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